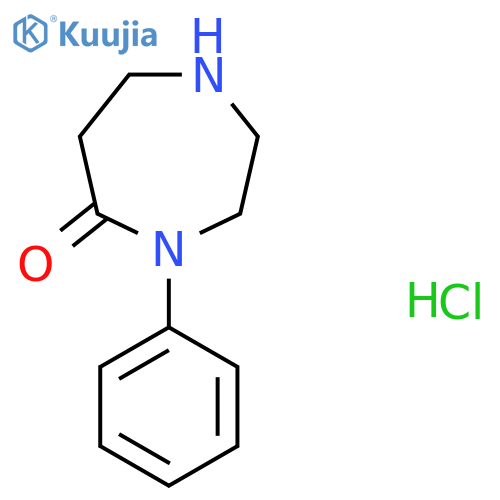Cas no 2098127-79-6 (4-Phenyl-1,4-diazepan-5-one hydrochloride)

2098127-79-6 structure
商品名:4-Phenyl-1,4-diazepan-5-one hydrochloride
CAS番号:2098127-79-6
MF:C11H15ClN2O
メガワット:226.702601671219
CID:5044897
4-Phenyl-1,4-diazepan-5-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-phenyl-1,4-diazepan-5-one hydrochloride
- 4-phenyl-1,4-diazepan-5-one;hydrochloride
- 4-Phenyl-1,4-diazepan-5-one hydrochloride
-
- インチ: 1S/C11H14N2O.ClH/c14-11-6-7-12-8-9-13(11)10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
- InChIKey: ROFZEDGROACZHA-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1CCNCCN1C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 200
- トポロジー分子極性表面積: 32.299
4-Phenyl-1,4-diazepan-5-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2167-7850-0.25g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 0.25g |
$694.0 | 2023-09-06 | |
| Life Chemicals | F2167-7850-1g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 1g |
$770.0 | 2023-09-06 | |
| Life Chemicals | F2167-7850-10g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 10g |
$3532.0 | 2023-09-06 | |
| Life Chemicals | F2167-7850-0.5g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 0.5g |
$731.0 | 2023-09-06 | |
| TRC | P256801-100mg |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | P256801-500mg |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 500mg |
$ 705.00 | 2022-06-03 | ||
| Life Chemicals | F2167-7850-2.5g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 2.5g |
$1679.0 | 2023-09-06 | |
| Life Chemicals | F2167-7850-5g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 95%+ | 5g |
$2525.0 | 2023-09-06 | |
| TRC | P256801-1g |
4-phenyl-1,4-diazepan-5-one hydrochloride |
2098127-79-6 | 1g |
$ 1090.00 | 2022-06-03 |
4-Phenyl-1,4-diazepan-5-one hydrochloride 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
2098127-79-6 (4-Phenyl-1,4-diazepan-5-one hydrochloride) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
